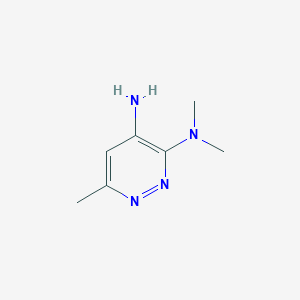

N3,N3,6-trimethylpyridazine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N,6-trimethylpyridazine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWPTIHJTVIRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of N3,n3,6 Trimethylpyridazine 3,4 Diamine

Reaction Pathways of Amino-Substituted Pyridazines

The chemical behavior of amino-substituted pyridazines is governed by the electronic properties of the pyridazine (B1198779) ring and the attached amino groups. The pyridazine nucleus is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. taylorfrancis.comresearchgate.net This inherent electron deficiency dictates its reactivity towards both nucleophiles and electrophiles.

The exocyclic amine functionalities on the pyridazine ring, such as those in N3,N3,6-trimethylpyridazine-3,4-diamine, serve as the primary centers of nucleophilicity. These groups readily participate in reactions with a wide range of electrophiles. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to reactions such as acylation, alkylation, and condensation. The reactivity of these amino groups is modulated by the electronic influence of the pyridazine ring; while the ring is electron-withdrawing, the presence of multiple nitrogen donors can still allow for significant nucleophilic character. uni-muenchen.de The vicinal (adjacent) arrangement of the diamine in the target molecule provides a scaffold for reactions involving both amino groups.

Electrophilic aromatic substitution is generally difficult on the pyridazine ring. taylorfrancis.comwikipedia.org The ring's two nitrogen atoms strongly deactivate it towards attack by electrophiles, much more so than in pyridine. researchgate.netresearchgate.net Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the ring nitrogens are likely to be protonated, further increasing their deactivating effect. wikipedia.org

However, the presence of strong electron-donating substituents, such as amino groups, can activate the ring and facilitate electrophilic attack. These activating groups can direct incoming electrophiles to specific positions, typically ortho and para to themselves. Despite this activation, forcing conditions may still be necessary to achieve substitution. A summary of the general reactivity is presented in Table 1.

Table 1: General Reactivity of Amino-Substituted Pyridazines

| Reaction Type | Reactivity Center | Influencing Factors | Typical Reactions |

|---|---|---|---|

| Nucleophilic Reaction | Exocyclic Amine Groups | Electron density on amine nitrogen | Acylation, Alkylation, Condensation |

| Electrophilic Substitution | Pyridazine Ring Carbon | Electron-donating/withdrawing nature of substituents; Ring nitrogen basicity | Halogenation, Nitration (often requires harsh conditions) |

Formation of Novel Heterocyclic Systems from this compound Precursors

The 3,4-diamine substitution pattern on this compound makes it a valuable building block for the synthesis of fused heterocyclic systems. dur.ac.uk The two adjacent amino groups can react with suitable dielectrophilic reagents in cyclocondensation reactions to form new rings fused to the pyridazine core. researchgate.net

For example, reaction with α-dicarbonyl compounds (like 2,3-butanedione) or their equivalents would be expected to yield pyrazino[2,3-d]pyridazine (B14761559) derivatives. Similarly, treatment with reagents like phosgene, thiophosgene, or carbon disulfide could lead to the formation of fused imidazole-2-one, imidazole-2-thione, or related systems. The synthesis of such fused heterocycles is a common strategy for creating complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org

Ligand Chemistry and Coordination Behavior of Pyridazine Diamines

Pyridazine derivatives, particularly those bearing additional donor groups like amines, are effective ligands in coordination chemistry. morressier.com They can bind to metal ions through the lone pair of electrons on the ring nitrogen atoms and the exocyclic amino groups, functioning as chelating or bridging ligands to form stable metal complexes. scribd.com

Pyridazine diamines can act as bidentate ligands, coordinating to a metal center through one ring nitrogen and one adjacent amino nitrogen, forming a stable five-membered chelate ring. In the case of this compound, coordination could involve N-2 of the ring and the N-3 dimethylamino group, or N-1 and the N-4 amino group. This versatility allows for the formation of a variety of coordination compounds with diverse transition metals. nih.gov Dinuclear complexes can also be formed where the pyridazine ring bridges two metal centers. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions.

Metal complexes containing pyridazine and related diazine ligands have demonstrated significant utility in homogeneous catalysis. nih.govacs.org The electronic properties of the pyridazine ligand, which can be tuned by substituents, directly impact the catalytic activity of the metal center. tandfonline.comacs.org For instance, palladium complexes bearing pyridine-type ligands are efficient pre-catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov

Complexes of this compound could be investigated as catalysts for various organic transformations, including oxidation and carbon-carbon bond-forming reactions. nih.govacs.org The ligand's structure can stabilize different oxidation states of the coordinated metal, which is a crucial aspect of many catalytic cycles. nih.gov The interplay between the ligand's steric and electronic properties can be leveraged to control the efficiency and selectivity of catalytic processes. tandfonline.com

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridazine Diamine Ligands

| Catalytic Reaction | Metal Center (Example) | Role of Ligand |

|---|---|---|

| Cross-Coupling (e.g., Suzuki) | Palladium (Pd) | Stabilizes the active Pd(0)/Pd(II) species; influences reaction yield. nih.gov |

| Oxidation Reactions | Copper (Cu), Iron (Fe) | Modulates the redox potential of the metal center; mimics enzyme activity. nih.govtandfonline.com |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Influences substrate binding and activation. |

Spectroscopic Characterization and Structural Elucidation of N3,n3,6 Trimethylpyridazine 3,4 Diamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR Analysis of Pyridazine (B1198779) Derivatives

Proton (¹H) NMR spectroscopy of pyridazine derivatives offers valuable insights into the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the resonance signals are key parameters in this analysis. For N3,N3,6-trimethylpyridazine-3,4-diamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl groups and any aromatic protons on the pyridazine ring. The chemical shifts of the N-methyl and C-methyl protons would be indicative of their electronic environment, while the coupling patterns of the ring protons would reveal their substitution pattern.

Detailed analysis of related pyridazine structures reveals typical chemical shift ranges for protons attached to the pyridazine core. For instance, the protons on the pyridazine ring typically resonate in the downfield region, influenced by the ring's aromaticity and the presence of electronegative nitrogen atoms. The integration of the signals confirms the relative number of protons in each unique environment.

13C NMR Analysis of Pyridazine Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic structure, allowing for the identification of carbons in the pyridazine ring, as well as the methyl carbons.

The carbons of the pyridazine ring are expected to appear at lower field due to the deshielding effects of the aromatic system and the nitrogen atoms. The methyl carbons, in contrast, will resonate at a much higher field. The combination of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the connectivity of the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group (if present) would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyridazine ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. The presence of a dimethylamino group would also give rise to specific C-N stretching bands. By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of pyridazine derivatives often involves the cleavage of substituent groups and the rupture of the pyridazine ring. By analyzing these fragment ions, the connectivity of the atoms within the molecule can be deduced, providing further confirmation of its structure.

X-ray Crystallography for Solid-State Structural Determination

In the context of pyridazine derivatives, X-ray crystallography can reveal important details about the planarity of the pyridazine ring and the orientation of the substituent groups. nih.gov Intermolecular interactions, such as hydrogen bonding, can also be identified, providing insights into the crystal packing and the solid-state properties of the compound. nih.gov

Single Crystal Growth Techniques

The success of X-ray crystallography is contingent upon the availability of high-quality single crystals. The growth of suitable crystals can be a challenging step. Common techniques for growing single crystals include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion. The choice of solvent and the conditions for crystallization are critical and often require empirical optimization. For pyridazine derivatives, suitable crystals for X-ray diffraction are often obtained from common organic solvents. nih.gov

Analysis of Intermolecular Interactions in this compound

Hydrogen Bonding:

The molecular structure of this compound, featuring a primary amine (-NH2) group at the C4 position and a dimethylamino group at the C3 position, alongside nitrogen atoms within the pyridazine ring, provides multiple sites for hydrogen bonding. The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the dimethylamino group can act as hydrogen bond acceptors.

It is anticipated that the primary amine group will be the principal hydrogen bond donor, forming N-H···N interactions. These interactions could involve the nitrogen atoms of the pyridazine ring of neighboring molecules or potentially the nitrogen of the dimethylamino group. The formation of hydrogen-bonded dimers or more extended one-, two-, or three-dimensional networks is highly probable and would be a dominant feature in the crystal packing. The specific geometry and connectivity of these hydrogen bonds would be determined by the steric and electronic environment of the interacting sites.

Supramolecular Assembly:

The combination of directional hydrogen bonds and non-directional van der Waals forces and potential π-π stacking would lead to a specific three-dimensional architecture. The precise nature of this assembly, whether it forms chains, sheets, or more complex frameworks, can only be definitively determined through single-crystal X-ray diffraction studies. Such studies would provide detailed information on bond lengths, bond angles, and torsion angles related to the intermolecular interactions.

Detailed experimental data from crystallographic studies are required to provide quantitative insights into the intermolecular interactions of this compound. Without such experimental data, the discussion of its hydrogen bonding and supramolecular assembly remains predictive, based on the functionalities present in the molecule.

Computational and Theoretical Investigations of N3,n3,6 Trimethylpyridazine 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about electron distribution, energy levels, and molecular orbitals.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density. For a molecule like N3,N3,6-trimethylpyridazine-3,4-diamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can determine its optimized geometry and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.comresearchgate.netnih.gov

The energies of HOMO and LUMO are crucial indicators of a molecule's reactivity. researchgate.net A high HOMO energy suggests a strong electron-donating capability, while a low LUMO energy indicates a high electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing molecular stability and reactivity; a small gap generally implies higher reactivity and lower kinetic stability. nih.govijret.org

For pyridazine (B1198779) derivatives, DFT studies have shown that the distribution of HOMO and LUMO is typically spread across the pyridazine ring and its substituents. nih.gov In this compound, the amino groups and the nitrogen atoms of the pyridazine ring are expected to significantly influence the electronic landscape. The lone pair electrons on the nitrogen atoms would contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

From these primary energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. gsconlinepress.comnih.gov

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom/molecule to attract electrons. gsconlinepress.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. ijsr.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. gsconlinepress.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. gsconlinepress.com |

This table is interactive. You can sort and filter the data.

Studies on analogous aminopyridazines and pyridazine derivatives consistently use these descriptors to predict and rationalize their reactivity in various chemical environments. gsconlinepress.comijret.org For instance, a study on pyridazine derivatives as corrosion inhibitors used DFT to correlate these parameters with inhibition efficiency, finding that higher HOMO energy and lower LUMO energy led to better performance. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP surface would be expected to show strong negative potential (red) around the nitrogen atoms of the pyridazine ring and the exocyclic amino groups due to their lone pairs of electrons. researchgate.netmdpi.com These regions would be the most likely sites for protonation and hydrogen bond acceptance. nih.govrsc.org Conversely, the hydrogen atoms of the amino groups and methyl groups would exhibit positive potential (blue), making them potential hydrogen bond donor sites.

MEP analysis on substituted pyridines and other nitrogen heterocycles has successfully predicted sites of N-oxidation and biological activity. nih.gov The depth and accessibility of the negative potential minima near the nitrogen atoms are correlated with their reactivity. nih.gov This analysis is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds like pyridazine derivatives, a QSAR study would involve:

Data Set Selection: A series of pyridazine analogs with measured biological activity (e.g., enzyme inhibition, cytotoxicity) is chosen. dovepress.com

Descriptor Calculation: A wide range of descriptors is calculated for each molecule. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors (like those from DFT). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. dovepress.com

A 2D-QSAR study on pyridazine derivatives with vasorelaxant activity successfully developed a statistically significant model that could predict the activity of new compounds. nih.gov For aminopyridazine derivatives acting as GABA-A receptor antagonists, QSAR models highlighted the importance of hydrophobicity and aromaticity at specific positions of the pyridazine ring for activity. dovepress.com Such models could be invaluable in guiding the synthesis of more potent this compound analogs for a specific biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics and stability of a molecule and its complexes, such as with a biological receptor. impactfactor.org

An MD simulation of this compound, either in a solvent like water or complexed with a protein, would reveal its dynamic behavior. Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or the ligand-protein complex over the simulation time. impactfactor.org

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule or protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are crucial for molecular recognition and binding stability. impactfactor.org

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the strength of the interaction between the ligand and its target.

MD simulations have been applied to various pyridazine derivatives to validate docking results and understand the stability of ligand-protein complexes. impactfactor.orgnih.gov For instance, a 100 ns MD simulation of a pyridazine derivative bound to DNA showed good stability with minimal fluctuations, supporting the docking analysis. impactfactor.org

Docking Studies and Ligand-Target Interactions (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rsc.org It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. scilit.com

In a docking study involving this compound, the compound would be docked into the active site of a selected protein target. The docking algorithm would generate multiple possible binding poses, which are then scored based on their predicted binding affinity. benthamdirect.com Analysis of the best-scoring pose can reveal key interactions, such as:

Hydrogen bonds: Likely to form between the amino groups of the ligand and polar residues in the active site, and between the pyridazine nitrogens and hydrogen bond donors.

Hydrophobic interactions: Involving the methyl groups and the pyridazine ring with nonpolar residues.

Pi-pi stacking: Possible between the pyridazine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Numerous studies have reported the use of molecular docking to investigate pyridazine derivatives as inhibitors of various enzymes, such as c-Met/Pim-1 kinases, COX-2, and DNA gyrase. rsc.orgscilit.comnih.govdntb.gov.ua These studies consistently demonstrate the ability of the pyridazine scaffold to form key interactions within enzyme active sites, rationalizing the observed biological activities. nih.gov

Theoretical Characterization of Optical and Electronic Properties

Theoretical methods can also predict the optical and electronic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. ijsr.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax).

For this compound, the electronic spectrum would be characterized by transitions involving the π electrons of the pyridazine ring and the non-bonding electrons of the nitrogen atoms. The presence of auxochronic amino groups is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyridazine core.

Furthermore, DFT calculations provide insights into other electronic properties. As mentioned, the HOMO-LUMO gap is related to the electronic conductivity; a smaller gap can suggest better potential for use in organic semiconductor materials. ijsr.net Studies on dicyano pyridazine molecules have shown that the addition of electron-withdrawing radicals decreases the energy gap, thereby improving conductivity. ijsr.net Similarly, the effect of the trimethyl and diamine substituents on this compound could be systematically evaluated to tune its electronic and optical properties for potential applications in materials science. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 3-aminopyridine |

| 4-aminopyridine |

| Phenylalanine |

| Tyrosine |

This table is interactive. You can sort and filter the data.

Exploration of N3,n3,6 Trimethylpyridazine 3,4 Diamine in Materials Science and Advanced Applications

Organic Semiconductor Applications

The inherent electronic characteristics of the pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, make it a compelling component in the design of organic semiconductors. These nitrogen atoms introduce electron-withdrawing properties, which can be tailored through chemical modification to fine-tune the frontier molecular orbital (HOMO and LUMO) energy levels of the resulting materials. This tunability is crucial for the performance of organic electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), pyridazine-based compounds have been investigated for their potential as emitters and host materials. The electron-deficient nature of the pyridazine core can be leveraged to create materials with specific charge transport properties, which is essential for efficient electroluminescence. For instance, pyridazine derivatives have been incorporated into the design of thermally activated delayed fluorescence (TADF) emitters, where the electronic interplay between donor and acceptor moieties facilitates efficient harvesting of triplet excitons.

Research has also explored the use of pyridazine-containing ligands in phosphorescent emitters, particularly in iridium(III) complexes. While specific data on N3,N3,6-trimethylpyridazine-3,4-diamine is not available, the performance of related pyridazine-based OLEDs highlights the potential of this class of compounds.

Table 1: Performance of Selected Pyridazine-Based OLEDs

| Emitter/Host Material | Role | Max. External Quantum Efficiency (EQE) (%) | Emission Color |

|---|---|---|---|

| Pyridazine-based TADF Emitter | Emitter | > 5.8 | - |

| Iridium Complex with Phenylpyridazine Ligand | Dopant | 14.9 | Green |

Note: This table presents data for representative pyridazine derivatives to illustrate the potential of this chemical class, not for this compound itself.

The electron-accepting properties of pyridazine derivatives also make them suitable candidates for use in organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs) and organic solar cells. In these applications, pyridazine moieties can function as electron acceptors or as part of a donor-acceptor architecture to facilitate charge separation and transport upon light absorption.

Studies have demonstrated the synthesis of pyridazine-based monomers and polymers for use in organic solar cells. These materials have shown promising, albeit currently modest, power conversion efficiencies. The ability to modify the pyridazine core allows for the optimization of the material's absorption spectrum and energy levels to better match the solar spectrum and the energy levels of other materials in the solar cell.

Table 2: Photovoltaic Performance of a Representative Pyridazine-Based Polymer

| Polymer Structure | Application | Power Conversion Efficiency (PCE) (%) |

|---|

Note: This data is for a representative pyridazine-based polymer and does not specifically represent this compound.

Supramolecular Chemistry and Self-Assembly

The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and coordination sites for metal ions, making pyridazine derivatives valuable building blocks in supramolecular chemistry. These interactions can be exploited to direct the self-assembly of complex, well-defined architectures.

Research has shown that pyridazine-based ligands can self-assemble with metal ions like copper(I) and silver(I) to form discrete coordination complexes. Furthermore, helical pyridine-pyridazine oligomers have been demonstrated to self-assemble into supramolecular nanochannels capable of ion recognition and transport. While there is no specific research on the supramolecular behavior of this compound, its diamine functionality suggests potential for forming intricate hydrogen-bonded networks.

Applications as Ligands in Catalysis

The coordination chemistry of pyridazine derivatives has led to their use as ligands in transition metal catalysis. The two nitrogen atoms of the pyridazine ring can chelate to a metal center, influencing its electronic properties and catalytic activity. The specific substitution pattern on the pyridazine ring can be used to modulate the steric and electronic environment around the metal, thereby tuning the catalyst's selectivity and efficiency.

Pyridazine-based ligands have been employed in complexes with first-row transition metals such as nickel, copper, and zinc. These complexes have been studied for their electrochemical properties and potential catalytic applications. Theoretical studies have also highlighted the exceptional ligand properties of pyridazine-derived carbenes, suggesting their promise in transition-metal-mediated catalysis.

Agrochemical and Plant Growth Regulating Effects

Pyridazine and its derivatives have a long history of use in the agrochemical industry. Their biological activity has been harnessed for the development of herbicides, insecticides, and fungicides. The mode of action often involves the inhibition of essential biological processes in the target organisms.

Role as a Versatile Small Molecule Scaffold in Chemical Research

This compound is commercially available and described as a versatile small molecule scaffold. biosynth.com This suggests its potential as a starting material for the synthesis of more complex molecules. The presence of multiple reactive sites—the amino groups and the pyridazine ring itself—allows for a variety of chemical transformations.

The synthesis of substituted pyridazines is an active area of research, with various methods being developed to introduce a wide range of functional groups onto the pyridazine core. These synthetic efforts expand the chemical space of pyridazine derivatives, enabling the exploration of new structure-property relationships and the development of novel materials and biologically active compounds. The diamino-substituted nature of this compound makes it a potentially valuable building block for creating libraries of compounds for screening in drug discovery and materials science.

Bioactivity and Medicinal Chemistry Research Perspectives on N3,n3,6 Trimethylpyridazine 3,4 Diamine Excluding Clinical and Dosage

Antioxidant Properties and Mechanisms

There is a lack of specific research on the antioxidant properties and mechanisms of N3,N3,6-trimethylpyridazine-3,4-diamine. However, studies on the broader class of pyridazine (B1198779) and pyridazinone derivatives have indicated that this chemical family can possess significant antioxidant capabilities. tandfonline.comnih.govresearchgate.net

Investigations into various 2H-pyridazine-3-one and 6-chloropyridazine derivatives have shown that many of these compounds exhibit a strong inhibitory effect on superoxide (B77818) anions, with activities comparable to the standard antioxidant alpha-tocopherol (B171835) at similar concentrations. nih.gov The primary mechanisms by which antioxidants act include hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). researchgate.net Computational studies on some pyridazine derivatives have been used to investigate their properties based on these mechanisms. researchgate.net For certain pyridazine derivatives, the presence of an oxo group and a carboxylate group was found to be important for their antioxidant activity. ajol.info

Broader Pharmacological Relevance of Pyridazine Derivatives (General Context)

The pyridazine ring is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities. researchgate.netnih.gov Pyridazine derivatives are explored for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents, among others. nih.govnih.gov The versatility of the pyridazine scaffold allows for easy chemical modification, enabling the design of new drugs with improved properties. nih.gov

Anticancer Research (mechanistic, non-clinical)

The pyridazine scaffold is a key component in many compounds investigated for anticancer activity. researchgate.net The mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, growth, and apoptosis. nih.govmdpi.com Deregulation of kinase function is a common feature of cancer, making kinase inhibitors an effective therapeutic strategy. mdpi.com

Research has focused on developing pyridazine-based molecules that target specific kinases, such as cyclin-dependent kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.com For example, a series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against human breast cancer (T-47D, MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. tandfonline.com Several of these compounds displayed potent antiproliferative effects, particularly against the breast cancer cell lines, and were found to be effective inhibitors of CDK2. tandfonline.com In another study, pyridazinone-based diarylurea derivatives were designed as potential VEGFR-2 inhibitors and showed significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines. nih.gov

Table 1: Examples of Pyridazine Derivatives in Anticancer Research

| Compound ID | Cancer Cell Line(s) | Observed Effect / Target |

|---|---|---|

| 11m (methyltetrahydropyran-bearing pyridazine) | T-47D & MDA-MB-231 (Breast) | Submicromolar growth inhibitor; CDK2 inhibitor (IC₅₀ = 20.1 nM). tandfonline.com |

| 11l (pyridazine derivative) | T-47D & MDA-MB-231 (Breast) | Altered cell cycle progression and induced apoptosis; CDK2 inhibitor. tandfonline.com |

| 10l (pyridazinone-based diarylurea) | A549/ATCC (NSCLC) | Induced G0–G1 phase cell cycle arrest; upregulated p53 and Bax. nih.gov |

| 17a (pyridazinone-based diarylurea) | Melanoma, NSCLC, Prostate, Colon | Significant anticancer activity; VEGFR-2 inhibition. nih.gov |

| Compound II (3,6-disubstituted pyridazine) | Breast, Colon, Prostate, Liver | Efficiently inhibited cell proliferation. tandfonline.com |

Anti-inflammatory and Analgesic Research.

Extensive searches of scientific literature and chemical databases have revealed no publicly available studies investigating the anti-inflammatory or analgesic properties of this compound. While the broader class of pyridazine derivatives has been a subject of interest in medicinal chemistry for the development of anti-inflammatory and analgesic agents, specific research on the efficacy and mechanisms of this compound in these therapeutic areas has not been reported. Consequently, there are no research findings or data tables to present regarding its potential activity in inflammation or pain modulation.

Other Potential Bioactivities (e.g., antidepressant, antidiabetic, antiviral).

Similarly, a thorough review of the available scientific literature indicates a lack of research into other potential bioactivities of this compound, including its possible antidepressant, antidiabetic, or antiviral effects. The exploration of this specific compound's pharmacological profile appears to be a novel area with no published data. As such, there are no detailed research findings or data to summarize in the context of these other potential therapeutic applications.

Future Directions and Emerging Research Avenues for N3,n3,6 Trimethylpyridazine 3,4 Diamine

Development of Novel Synthetic Routes

Currently, detailed and optimized synthetic routes for N3,N3,6-trimethylpyridazine-3,4-diamine are not widely reported in peer-reviewed literature. Future research should focus on developing efficient and scalable synthetic strategies. This could involve exploring various precursor materials and reaction conditions to improve yield, purity, and cost-effectiveness. Methodologies such as microwave-assisted organic synthesis or flow chemistry could be investigated to accelerate reaction times and improve process control. A comparative analysis of different synthetic pathways would be invaluable for identifying the most viable route for both laboratory-scale research and potential future industrial applications.

Advanced Spectroscopic and Structural Probes

A fundamental understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and potential applications. Advanced spectroscopic techniques, including multidimensional Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry, and X-ray crystallography, would provide a detailed picture of its three-dimensional structure, connectivity, and electronic properties. Furthermore, employing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can offer insights into its vibrational modes. A thorough spectroscopic and structural characterization will serve as a foundational dataset for all future research endeavors.

Integration into Advanced Functional Materials

The unique arrangement of nitrogen atoms and methyl groups in this compound suggests its potential as a building block for advanced functional materials. Its diamine functionality could be exploited for the synthesis of novel polymers, metal-organic frameworks (MOFs), or coordination complexes. Research could explore its use as a ligand for catalysts, a component in organic light-emitting diodes (OLEDs), or as a precursor for nitrogen-rich carbon materials. Investigating the thermal, electronic, and optical properties of materials incorporating this pyridazine (B1198779) derivative could reveal novel applications in materials science.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. Future research can employ density functional theory (DFT) and other computational methods to model the electronic structure, reactivity, and spectroscopic properties of this compound. This in-silico approach can be used to predict the properties of a wide range of its derivatives by systematically modifying its structure. Such predictive modeling can guide synthetic efforts by identifying promising candidates for specific applications, thereby saving significant time and resources in the laboratory.

Exploration of New Biological Targets and Mechanisms of Action

The biological activity of this compound remains an unexplored frontier. The pyridazine core is a common scaffold in many biologically active compounds, suggesting that this molecule could have interesting pharmacological properties. High-throughput screening of this compound and its computationally designed derivatives against a panel of biological targets could uncover novel therapeutic potential. Subsequent research could then focus on elucidating the mechanism of action of any identified bioactive compounds, paving the way for the development of new drugs. The exploration of its potential as an inhibitor for enzymes like Janus kinases, which are implicated in inflammatory diseases, could be a promising starting point. nih.gov

Q & A

Q. What are the established synthetic methodologies for N3,N3,6-trimethylpyridazine-3,4-diamine, and how do reaction parameters affect yield and purity?

Microwave-assisted synthesis is a common approach for analogous pyridazine derivatives, offering improved reaction efficiency and reduced side products. For example, microwave irradiation (e.g., 150–200°C, 30–60 minutes) in solvents like toluene or ethyl acetate has been used to synthesize substituted pyrazolo[3,4-d]pyrimidines with yields up to 68% . Solvent polarity and temperature significantly influence crystallinity; higher-polarity solvents (e.g., methanol) yield solids with sharper melting points (e.g., 259–261°C) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

1H and 13C NMR are essential for structural confirmation. Key features include:

- 1H NMR : Downfield shifts for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–3.1 ppm) .

- 13C NMR : Signals for pyridazine carbons (δ 150–160 ppm) and methyl carbons (δ 20–25 ppm) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved during synthesis?

Discrepancies often arise from incomplete purification or hygroscopic byproducts. Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) improves purity, as seen in pyrazolo[3,4-d]pyrimidine derivatives where post-crystallization C/H/N values matched theoretical data within 0.2% . Thermogravimetric analysis (TGA) can also identify residual solvents or decomposition products.

Q. What computational approaches predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, electron-withdrawing substituents (e.g., -Br, -Cl) on analogous compounds reduce HOMO-LUMO gaps, increasing reactivity . Molecular docking studies further elucidate binding affinities in biological applications.

Q. How do substituent positions on the pyridazine ring influence physicochemical properties?

Methyl groups at N3 and N6 positions enhance steric hindrance, reducing solubility in polar solvents. Co-solvent systems (e.g., DMSO/water) or salt formation (e.g., HCl adducts) improve solubility for biological assays . Substituent effects on melting points are predictable via QSPR models using Hammett constants .

Methodological Guidance Tables

Q. Table 1. Synthesis Optimization for Pyridazine Derivatives (Adapted from )

| Substituent | Solvent | Temp (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| -Br, -Cl (Aryl) | Toluene | 220–222 | 26 | 220–222 |

| -Br, -Br (Aryl) | Methanol | 259–261 | 30 | 259–261 |

| -CH3 (Alkyl) | Ethyl Acetate | 300–302 | 68 | 300–302 |

Key Insight : Methyl-substituted derivatives exhibit higher yields and thermal stability compared to halogenated analogs due to reduced steric clash during crystallization.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for structurally similar derivatives?

Contradictions in coupling constants or chemical shifts may arise from tautomerism or dynamic exchange. Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic effects. For example, pyrazolo[3,4-d]pyrimidines exhibit tautomeric equilibria, resolved by cooling samples to -40°C .

Biological Research Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Use kinase inhibition assays (e.g., ATP-binding site competition) with fluorescence polarization or SPR-based binding studies. Structural analogs have shown activity against tyrosine kinases, with IC50 values correlated to substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.